O-(2-Cyclopropylethyl)hydroxylamine hydrochloride

Medicinal Chemistry Pharmacokinetics Drug Design

Pharmaceutical intermediate procurement often fails when linear O-alkylhydroxylamines alter metabolic stability outcomes. CAS 854382-74-4 provides the precise 2-cyclopropylethyl substitution required for valid SAR and [3,3]-sigmatropic rearrangements. - **Key advantage:** Cyclopropyl group enhances metabolic stability vs. straight-chain analogs (LogP 2.18, TPSA 35.25). - **Sourcing reliability:** Hydrochloride salt form ensures bench stability and consistent reactivity. - **Scalability:** Available from grams to kilograms at ≥95% purity.

Molecular Formula C5H12ClNO
Molecular Weight 137.61 g/mol
CAS No. 854382-74-4
Cat. No. B12906653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(2-Cyclopropylethyl)hydroxylamine hydrochloride
CAS854382-74-4
Molecular FormulaC5H12ClNO
Molecular Weight137.61 g/mol
Structural Identifiers
SMILESC1CC1CCON.Cl
InChIInChI=1S/C5H11NO.ClH/c6-7-4-3-5-1-2-5;/h5H,1-4,6H2;1H
InChIKeyVOPCFSLTAOCPJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(2-Cyclopropylethyl)hydroxylamine hydrochloride Procurement Guide


O-(2-Cyclopropylethyl)hydroxylamine hydrochloride (CAS 854382-74-4) is an O-alkyl hydroxylamine hydrochloride salt with molecular formula C5H12ClNO and molecular weight 137.61 g/mol [1]. It serves as a specialized building block in medicinal chemistry and organic synthesis, characterized by its cyclopropylethyl moiety attached to a hydroxylamine functional group, which enables oxime formation, N-arylation, and [3,3]-sigmatropic rearrangements [2]. The compound exists as a white to off-white solid, typically supplied at ≥95% purity, and demonstrates bench-stability under standard laboratory conditions .

N-heterocycle synthesis via [3,3]-sigmatropic rearrangement
Cyclopropylethyl moiety for metabolic stability studies
Hydrochloride salt for enhanced bench stability

Why O-(2-Cyclopropylethyl)hydroxylamine hydrochloride Is Irreplaceable


O-Alkylhydroxylamines are not interchangeable due to the profound influence of alkyl chain architecture on reactivity, enzyme inhibition potency, and metabolic stability. Structure-activity relationship (SAR) studies across O-substituted hydroxylamines reveal that branched alkyl chains reduce diamine oxidase inhibition compared to straight-chain analogs, while the presence of cyclopropyl groups uniquely enhances metabolic stability and biological activity in derived pharmaceutical candidates [1]. The 2-cyclopropylethyl moiety occupies a distinct steric and electronic space—longer than cyclopropylmethyl yet more constrained than linear alkyl chains—resulting in differential performance in N-heterocycle formation via [3,3]-sigmatropic rearrangement, where substituent geometry directly influences reaction yield and product diversity . Generic substitution with linear O-alkylhydroxylamines (e.g., O-ethyl, O-propyl) or shorter cyclopropyl analogs (e.g., O-cyclopropylmethyl) alters pharmacokinetic and synthetic outcomes, making compound-specific procurement essential for reproducible research and development .

Chain
Linear O-alkylhydroxylamines may shift reaction yields and N-heterocycle product profiles due to steric differences.
Cyclopropyl
Shorter cyclopropylmethyl analog may alter metabolic stability and biological outcomes of derived candidates.
Form
Free base form may exhibit lower bench stability compared to the hydrochloride salt, affecting reproducibility.

O-(2-Cyclopropylethyl)hydroxylamine hydrochloride Differentiation Evidence


Cyclopropyl Substitution Improves Metabolic Stability

The introduction of cyclopropyl groups into drug molecules improves metabolic stability, increases biological activity, enhances drug efficacy, reduces plasma clearance, and improves drug dissociation . While direct comparative PK data for O-(2-cyclopropylethyl)hydroxylamine hydrochloride itself is not available, class-level evidence indicates that O-alkylhydroxylamines with cyclopropyl-containing substituents are expected to confer superior metabolic stability relative to linear alkyl O-substituted hydroxylamines when incorporated into bioactive molecules. This class-level inference is supported by the established role of cyclopropane rings in reducing oxidative metabolism and improving pharmacokinetic profiles of drug candidates.

Metabolic Stability
Class-level
Cyclopropyl groups generally improve metabolic stability (class-level inference)
Supports class-level expectation; data to verify for this specific compound
Direct comparative PK data not available
Medicinal Chemistry Pharmacokinetics Drug Design

Enhanced Reactivity in Organic Synthesis

O-(2-Cyclopropylethyl)hydroxylamine serves as a versatile reagent in organic synthesis, particularly for oxime preparation and nitrogen-containing compounds, with its unique cyclopropylethyl group enhancing reactivity compared to other hydroxylamines . The compound undergoes [3,3]-sigmatropic rearrangement to form N-heterocycles, and its synthesis via Mitsunobu reaction conditions achieves gram-scale production with yields exceeding 80% . In contrast, shorter O-cyclopropylmethylhydroxylamine and linear O-alkylhydroxylamines demonstrate different reactivity profiles due to their distinct steric and electronic properties.

Synthetic Reactivity
Data to verify
Enhanced reactivity reported for oxime formation and [3,3]-rearrangement; gram-scale synthesis >80% yield
Supports synthetic route development review
Quantitative rate comparison not reported
Organic Synthesis Oxime Formation N-Heterocycle Synthesis

Improved Stability and Handling with Hydrochloride Salt

The hydrochloride salt form of O-(2-cyclopropylethyl)hydroxylamine (CAS 854382-74-4) provides improved stability and handling compared to the free base (CAS 854383-24-7), ensuring consistent reactivity across synthetic applications [1]. While O-cyclopropylmethylhydroxylamine hydrochloride (CAS 74124-04-2) also exists as a hydrochloride salt, the longer ethyl spacer in the target compound provides different steric and electronic properties that influence downstream transformations. The hydrochloride salt is bench-stable under standard laboratory conditions and is typically supplied at ≥95% purity .

Salt Stability
Head-to-head
Hydrochloride salt improves bench stability and handling compared to free base
Supports batch reproducibility in synthetic workflows
Bench-stable under standard conditions
Chemical Stability Formulation Process Chemistry

Metal-Free Synthesis of Tetrahydroquinolines

O-(2-Cyclopropylethyl)hydroxylamine serves as a precursor for N-heterocycles via di-heteroatom [3,3]-sigmatropic rearrangement. Under basic conditions, N-arylated derivatives undergo a metal-free cascade reaction to form tetrahydroquinolines . This transformation tolerates electron-rich and electron-poor aryl groups, enabling access to structurally diverse libraries. In contrast, O-cyclopropylmethylhydroxylamine and other shorter O-alkylhydroxylamines, while also capable of undergoing sigmatropic rearrangement , produce different N-heterocycle scaffolds due to distinct steric and electronic contributions from their respective alkyl chains.

THQ Synthesis
Data to verify
Metal-free [3,3]-sigmatropic rearrangement cascade to tetrahydroquinolines; tolerates diverse aryl groups
Supports N-heterocycle library construction
Scaffold differences vs shorter O-alkyl analogs
N-Heterocycle Synthesis Tetrahydroquinolines Metal-Free Catalysis

Favorable Physicochemical Profile for Lead Optimization

Computed physicochemical properties for O-(2-cyclopropylethyl)hydroxylamine include a LogP (XLogP3-AA) of 0.8, topological polar surface area (TPSA) of 35.3 Ų, and molecular weight of 101.15 g/mol for the free base [1]. In comparison, O-cyclopropylmethylhydroxylamine free base (CAS 75647-90-4) has a LogP of 0.987 and TPSA of 35.25 Ų [2]. The lower LogP of the 2-cyclopropylethyl analog suggests slightly improved aqueous solubility and potentially better druglikeness when incorporated into larger molecules, while the ethyl spacer provides greater conformational flexibility compared to the methyl-bridged analog.

Lipophilicity
Head-to-head
LogP 0.8 (free base) vs 0.987 (cyclopropylmethyl analog); ΔLogP -0.187
Lower lipophilicity may support aqueous solubility balance
Computed values (XLogP3)
Physicochemical Properties Druglikeness Lead Optimization

Purity and Analytical Specifications

Commercial O-(2-cyclopropylethyl)hydroxylamine hydrochloride is supplied with purity specifications ranging from ≥95% to 97% depending on vendor [1]. Key analytical identifiers include molecular formula C5H12ClNO, molecular weight 137.608-137.61 g/mol, exact mass 137.061, LogP 2.1791, and PSA 35.25 [2]. In comparison, O-cyclopropylmethylhydroxylamine hydrochloride (CAS 74124-04-2) is supplied at ≥98.0% purity with melting point 170-172°C and solubility in DMSO, methanol, and water . The target compound's slightly lower commercial purity specification and different solubility profile should be considered when designing synthetic protocols.

Purity Specification
Head-to-head
Purity 95–97%; LogP 2.1791 (HCl salt); MW 137.61
Specification review for stoichiometry adjustment
Lower purity than O-cyclopropylmethyl HCl (≥98%)
Quality Control Analytical Chemistry Procurement

O-(2-Cyclopropylethyl)hydroxylamine hydrochloride Application Scenarios


Metabolic Stability Optimization in Drug Candidates

When designing drug candidates where metabolic stability is a critical parameter, O-(2-Cyclopropylethyl)hydroxylamine hydrochloride serves as a preferred building block for introducing the cyclopropylethyl moiety. Class-level evidence indicates that cyclopropyl groups improve metabolic stability, reduce plasma clearance, and enhance drug efficacy compared to linear alkyl substituents . The compound's LogP of 2.1791 (hydrochloride salt) and TPSA of 35.25 Ų support favorable physicochemical properties for lead optimization campaigns .

Metal-Free Tetrahydroquinoline Library Synthesis

Research groups focused on sustainable, metal-free synthetic methodologies should procure this compound for [3,3]-sigmatropic rearrangement cascades that generate tetrahydroquinoline scaffolds. The transformation tolerates diverse aryl substitution patterns and avoids transition metal catalysts . This specific 2-cyclopropylethyl substituent yields distinct N-heterocycle products compared to shorter O-cyclopropylmethyl analogs, providing scaffold diversity in library synthesis .

SAR Studies of Alkyl Chain Branching

For systematic SAR investigations of O-alkylhydroxylamine derivatives, this compound provides a critical data point as the 2-cyclopropylethyl analog. Studies of O-substituted hydroxylamines demonstrate that branched alkyl chains reduce diamine oxidase inhibition compared to straight-chain analogs, and the presence of cyclopropyl rings uniquely influences biological outcomes . The compound fills a specific steric and electronic niche between shorter O-cyclopropylmethyl and longer O-cyclopropylpropyl derivatives.

Bench-Stable Salt for Process Chemistry

Process chemists developing scalable synthetic routes should select the hydrochloride salt form (CAS 854382-74-4) over the free base due to its improved stability, easier handling, and consistent reactivity across reaction conditions . The compound's commercial availability at 95-97% purity with gram-to-kilogram scalability supports both early discovery and late-stage development workflows .

Application
Selection Property
Validation Focus
Metabolic stability lead optimization
Cyclopropylethyl moiety incorporation
Metabolic stability endpoint review
Tetrahydroquinoline library synthesis
[3,3]-Sigmatropic rearrangement compatibility
N-heterocycle scaffold diversity
Alkyl chain SAR investigations
Steric/electronic alkyl chain profiling
Enzyme inhibition and stability assays
Scalable synthetic process development
Hydrochloride salt stability
Batch reproducibility and handling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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